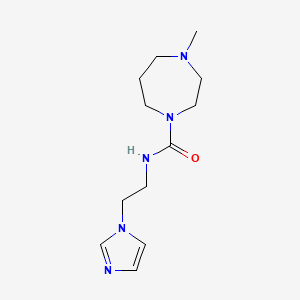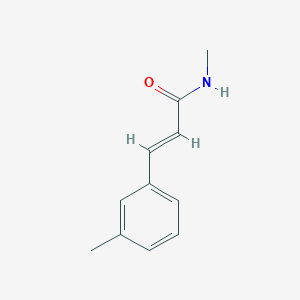![molecular formula C17H20N2O2 B7571276 [2-(3-Methoxyphenyl)pyrrolidin-1-yl]-(1-methylpyrrol-2-yl)methanone](/img/structure/B7571276.png)
[2-(3-Methoxyphenyl)pyrrolidin-1-yl]-(1-methylpyrrol-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(3-Methoxyphenyl)pyrrolidin-1-yl]-(1-methylpyrrol-2-yl)methanone, also known as Methoxetamine (MXE), is a dissociative drug that belongs to the arylcyclohexylamine class. It was first synthesized in 2010 and gained popularity as a recreational drug due to its psychoactive effects. MXE has been studied for its potential therapeutic applications and has been found to have a unique mechanism of action that makes it a promising candidate for further research.
Mécanisme D'action
MXE acts as a non-competitive NMDA receptor antagonist, which means it blocks the activity of the NMDA receptor. The NMDA receptor is a key player in the regulation of synaptic plasticity and memory formation. By blocking the activity of this receptor, MXE reduces the excitatory neurotransmission in the brain, leading to a dissociative state. This mechanism of action has been shown to have potential therapeutic benefits for various neurological and psychiatric disorders.
Biochemical and Physiological Effects
MXE has been found to have a range of biochemical and physiological effects. It has been shown to increase dopamine and serotonin levels in the brain, leading to a euphoric and stimulating effect. It also increases the release of glutamate, which is involved in learning and memory processes. MXE has been found to have a long half-life, which means it stays in the body for an extended period of time. This can lead to prolonged effects and potential toxicity.
Avantages Et Limitations Des Expériences En Laboratoire
MXE has several advantages as a research tool. It has a unique mechanism of action that makes it a promising candidate for further research. It is also relatively easy to synthesize and can be obtained in pure form. However, MXE also has several limitations. It is a controlled substance in many countries, which makes it difficult to obtain for research purposes. It also has potential toxicity and long-term effects that need to be carefully considered.
Orientations Futures
There are several future directions for research on MXE. One area of interest is its potential therapeutic applications. MXE has been shown to have potential benefits for various neurological and psychiatric disorders, and further research is needed to explore these possibilities. Another area of interest is its mechanism of action. MXE acts as a non-competitive NMDA receptor antagonist, but its effects on other neurotransmitter systems are not well understood. Further research is needed to explore these effects and their potential therapeutic applications. Finally, there is a need for more research on the long-term effects and potential toxicity of MXE, particularly with regards to its use as a recreational drug.
Méthodes De Synthèse
MXE is synthesized by combining 3-methoxyphenylacetone with cyclohexanone in the presence of ammonium acetate and palladium on carbon catalyst. The resulting product is then reacted with methylamine to form the final compound. The synthesis of MXE is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
MXE has been studied for its potential therapeutic applications, particularly in the treatment of depression, anxiety, and substance abuse disorders. It has been found to have a unique mechanism of action that makes it a promising candidate for further research. MXE acts as a non-competitive NMDA receptor antagonist, which means it blocks the activity of the NMDA receptor, a key player in the regulation of synaptic plasticity and memory formation. This mechanism of action has been shown to have potential therapeutic benefits for various neurological and psychiatric disorders.
Propriétés
IUPAC Name |
[2-(3-methoxyphenyl)pyrrolidin-1-yl]-(1-methylpyrrol-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-18-10-4-9-16(18)17(20)19-11-5-8-15(19)13-6-3-7-14(12-13)21-2/h3-4,6-7,9-10,12,15H,5,8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BICXVIUAHCSAFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)N2CCCC2C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B7571203.png)
![N-[2-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)ethyl]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B7571220.png)
![3-[1-(2-Chlorophenyl)ethylamino]-5-methyloxolan-2-one](/img/structure/B7571223.png)
![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-N-methyloxolane-2-carboxamide](/img/structure/B7571229.png)
![4-bromo-2-fluoro-N-[(1-propan-2-ylpyrrolidin-3-yl)methyl]benzamide](/img/structure/B7571230.png)
![N-[1-[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]piperidin-3-yl]methanesulfonamide](/img/structure/B7571235.png)
![N-[(2-fluorophenyl)methyl]-N,1,5-trimethylpyrazole-4-carboxamide](/img/structure/B7571236.png)
![2-[4-(6-Chloroquinoline-8-carbonyl)piperazin-1-yl]acetamide](/img/structure/B7571239.png)

![3-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-5-methyloxolan-2-one](/img/structure/B7571250.png)
![5-oxo-1-(2,2,2-trifluoroethyl)-N-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]pyrrolidine-3-carboxamide](/img/structure/B7571256.png)

![4-methyl-N-[2-(1-methylpyrazol-4-yl)ethyl]-1,4-diazepane-1-carboxamide](/img/structure/B7571270.png)
